molecular formula C23H20Cl2N2O3 B3889369 N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide

N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide

Cat. No.: B3889369
M. Wt: 443.3 g/mol
InChI Key: UMENSJNOTAHPHD-UHFFFAOYSA-N
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Description

N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide is a synthetic organic compound characterized by its complex structure, which includes a carbazole moiety substituted with dichloro groups, a hydroxypropoxy linker, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide typically involves multiple steps:

    Formation of the Carbazole Core: The initial step involves the synthesis of 3,6-dichlorocarbazole, which can be achieved through the chlorination of carbazole using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Hydroxypropoxy Group: The next step involves the reaction of 3,6-dichlorocarbazole with an epoxide, such as glycidol, under basic conditions to form the 2-hydroxypropoxy derivative.

    Coupling with 4-Aminophenylacetamide: The final step involves coupling the hydroxypropoxy derivative with 4-aminophenylacetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxypropoxy moiety can undergo oxidation to form a ketone.

    Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The dichloro groups on the carbazole ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The carbazole core is known for its biological activity, which can be enhanced or modified by the attached functional groups.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Carbazole derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

Mechanism of Action

The mechanism of action of N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The carbazole moiety could intercalate with DNA or interact with proteins, while the hydroxypropoxy and acetamide groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichlorocarbazole: Shares the carbazole core but lacks the hydroxypropoxy and acetamide groups.

    N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide: Similar structure but without the dichloro substitution.

    N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}methanesulfonamide: Similar structure with a methanesulfonamide group instead of an acetamide group.

Uniqueness

N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The dichloro substitution on the carbazole ring enhances its reactivity, while the hydroxypropoxy and acetamide groups provide additional sites for chemical modification and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[4-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O3/c1-14(28)26-17-4-6-19(7-5-17)30-13-18(29)12-27-22-8-2-15(24)10-20(22)21-11-16(25)3-9-23(21)27/h2-11,18,29H,12-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMENSJNOTAHPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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